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Compound of Interest

Compound Name: lloperidone metabolite P88-d3

Cat. No.: B12372553

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive elucidation of the structure of
lloperidone-d3 P88, a critical internal standard for the quantitative analysis of the major active
metabolite of the atypical antipsychotic drug, lloperidone. This document details the analytical
methodologies employed for structural confirmation, including Nuclear Magnetic Resonance
(NMR) and Mass Spectrometry (MS), and presents the metabolic pathway leading to its
formation.

Introduction to lloperidone and its Metabolism

lloperidone is an atypical antipsychotic agent used in the management of schizophrenia.
Following administration, lloperidone undergoes extensive metabolism in the body, primarily
through three pathways: carbonyl reduction, hydroxylation mediated by CYP2D6, and O-
demethylation mediated by CYP3A4. The focus of this guide, P88, is a major active metabolite
formed via the carbonyl reduction of lloperidone. Due to its significant contribution to the overall
pharmacological effect, accurate quantification of P88 is crucial in pharmacokinetic and drug
metabolism studies. To facilitate this, a stable isotope-labeled internal standard, lloperidone-d3
P88, is utilized.

Structure of lloperidone-d3 P88

lloperidone-d3 P88 is the deuterium-labeled form of 4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-
piperidinyl]propoxy]-3-methoxy-a-methylbenzenemethanol. The "-d3" designation indicates the
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presence of three deuterium atoms. Based on commercially available standards, the
deuteration is located on the methoxy group attached to the phenyl ring.

Table 1: Chemical and Physical Properties

Property Value

Chemical Formula C24H26D3FN204
Molecular Weight 432.53 g/mol
Parent Drug lloperidone
Metabolic Pathway Carbonyl Reduction
Deuterium Labeling Methoxy (-OCD3)

Metabolic Pathway of lloperidone to P88

The formation of the P88 metabolite from lloperidone is a critical step in its biotransformation.
This conversion is catalyzed by carbonyl reductase enzymes, which reduce the ketone
functional group on the acetophenone moiety of lloperidone to a secondary alcohol.

lloperidone Carbonyl Reductase P88
(Ketone) (Secondary Alcohol)

Click to download full resolution via product page

Caption: Metabolic conversion of lloperidone to its active metabolite P88.

Structural Elucidation Methodologies

The definitive structure of lloperidone-d3 P88 is elucidated through a combination of advanced
analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-
Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the chemical environment of atomic
nuclei, allowing for the precise determination of molecular structure. For lloperidone-d3 P88,
both *H (proton) and 13C (carbon-13) NMR are employed.

Experimental Protocol: NMR Analysis

o Sample Preparation: A 5-10 mg sample of lloperidone-d3 P88 is dissolved in 0.5-0.7 mL of a
deuterated solvent, typically deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide
(DMSO-ds).

 Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or
higher) equipped with a cryoprobe for enhanced sensitivity.

» 1H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key
parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral
width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay
of 1-5 seconds.

e 13C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used
to acquire the carbon spectrum. A larger number of scans is typically required due to the
lower natural abundance of 3C.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are
referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Expected Spectral Features for lloperidone-d3 P88:

e 1H NMR: The most significant feature confirming the structure of lloperidone-d3 P88 is the
absence of a singlet peak around 3.9 ppm, which corresponds to the methoxy protons in the
non-deuterated P88. The presence of deuterium at this position results in the disappearance
of this signal from the proton spectrum. Other characteristic signals for the aromatic,
piperidinyl, and propyl chain protons would be present and can be assigned based on their
chemical shifts, multiplicities, and coupling constants.

e 13C NMR: The carbon spectrum will show a signal for the methoxy carbon. Due to the
coupling with deuterium (a spin-1 nucleus), this signal will appear as a triplet, providing direct
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evidence of the -OCDs group. The chemical shift of this carbon will also be slightly different
from that of the non-deuterated compound due to the isotopic effect.

Table 2: Predicted *H NMR Chemical Shifts for Key Protons of P88 (Non-deuterated)

Predicted Chemical Shift

Proton Multiplicity
(ppm)

Aromatic Protons 6.8-7.8 m

-CH(OH)- ~4.8 q

-OCHz- ~4.1 t

Methoxy (-OCHs) ~3.9 S

Piperidinyl Protons 1.8-3.2 m

Propyl Protons 19-26 m

-CHs ~1.5 d

Table 3: Predicted 3C NMR Chemical Shifts for Key Carbons of P88 (Non-deuterated)

Carbon Predicted Chemical Shift (ppm)
Aromatic Carbons 110 - 160

-C(OH)- ~70

-OCHz- ~68

Methoxy (-OCH3) ~56

Piperidinyl Carbons 25-55

Propyl Carbons 22 - 60

-CHs ~25

High-Resolution Mass Spectrometry (HRMS)

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a
molecule, allowing for the determination of its elemental composition. Tandem mass
spectrometry (MS/MS) provides fragmentation information that helps to elucidate the molecular
structure.

Experimental Protocol: LC-HRMS Analysis

o Sample Preparation: A dilute solution of lloperidone-d3 P88 is prepared in a suitable solvent
mixture (e.g., acetonitrile/water with 0.1% formic acid).

o Chromatography: The sample is injected into a liquid chromatography system (e.g., UPLC)
coupled to the mass spectrometer. A C18 column is typically used for separation.

o Mass Spectrometry: The analysis is performed on a high-resolution mass spectrometer, such
as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in positive
ion mode.

e Full Scan MS: A full scan mass spectrum is acquired to determine the accurate mass of the
protonated molecule, [M+H]*.

e Tandem MS (MS/MS): The [M+H]* ion is isolated and fragmented using collision-induced
dissociation (CID). The resulting fragment ions are then mass-analyzed.

Expected Mass Spectral Data for lloperidone-d3 P88:

o Accurate Mass: The measured m/z of the protonated molecule will correspond to the
calculated exact mass of C24H27D3FN204*. This provides strong evidence for the elemental
composition.

e Fragmentation Pattern: The MS/MS spectrum will show characteristic fragment ions. The
fragmentation pathway will be consistent with the structure of P88, with a key observation
being a mass shift of +3 Da in fragments containing the methoxy group compared to the non-
deuterated P88.
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LC-HRMS Workflow
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3 9 Electrospray lonization High-Resolution Mass Analyzer . .
Elopendone d3 P88 Sample]—>[UPLC Separauon]—V[ (Positive Mode) (e.g., TOF, Orbitrap) Structural Confirmation

Full Scan MS
(Accurate Mass of [M+H]*)
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 To cite this document: BenchChem. [Unraveling the Structure of lloperidone-d3 P88: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12372553#iloperidone-d3-p88-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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